Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound that belongs to the class of benzanilides. It features a unique structure characterized by a combination of imidazopyridine and benzoate moieties. This compound is primarily studied for its potential pharmacological applications.
The compound can be synthesized through various organic chemistry methods and is often referenced in pharmaceutical research due to its structural characteristics and potential biological activity.
This compound is classified as an organic molecule, specifically a benzanilide derivative, which includes an anilide group where the carboxamide is substituted with a benzene ring. Its structure also incorporates a fluorobenzoate group, contributing to its unique properties.
The synthesis of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes:
The reactions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is . The compound features:
CC(=O)N(C1=C(C=CC=C1)C(=O)N2C=CCN=C2C(=C)C(Cl)=C)C(F)=O
GGPZCOONYBPZEW-UHFFFAOYSA-N
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can participate in various chemical reactions including:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine completion and yield.
The mechanism of action for methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate may involve:
Experimental studies are required to elucidate specific interactions and confirm biological activity through in vitro and in vivo assays.
Methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate has potential applications in:
This detailed analysis highlights the significance of methyl 2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate in scientific research and its potential applications in drug development and chemical biology. Further studies are necessary to fully understand its mechanisms and therapeutic potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0